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Compound of Interest

2-Methyl-1,4-
Compound Name: _ ]
diazabicyclo[2.2.2]octane

Cat. No.: B072572

2-Methyl-1,4-diazabicyclo[2.2.2]octane is a substituted bicyclic diamine that belongs to the
well-known family of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. While sharing the
core rigid, cage-like structure of its parent compound, the introduction of a methyl group at the
C-2 position imparts significant steric and electronic modifications.[1] This structural alteration
is not merely a trivial substitution; it critically influences the molecule's reactivity, rendering it a
potent and highly selective tool in modern organic synthesis.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,
and applications of 2-Methyl-1,4-diazabicyclo[2.2.2]octane. It is intended for researchers,
chemists, and drug development professionals who seek to leverage the unique characteristics
of this sterically hindered, non-nucleophilic base and catalyst. Unlike its parent, DABCO, the
methyl substituent provides a sterically encumbered environment around one of the nitrogen
atoms, which is pivotal for achieving high selectivity in reactions where nucleophilic side
reactions are a concern.[1] Its utility spans from facilitating classic condensation reactions to its
emerging role in materials science and the synthesis of complex pharmaceutical intermediates.

[21(31[4]

Molecular Structure and Physicochemical Profile

The defining feature of 2-Methyl-1,4-diazabicyclo[2.2.2]octane is its bicyclic framework,
where two nitrogen atoms are held at the bridgehead positions. This conformation locks the
lone pair of electrons on the nitrogen atoms in an outward, sterically accessible orientation,
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which is fundamental to its high basicity. The methyl group at the C-2 position introduces a
chiral center and, more importantly, creates a sterically hindered pocket that modulates the
accessibility of the adjacent nitrogen atom.

Caption: Molecular Structure of 2-Methyl-1,4-diazabicyclo[2.2.2]octane.

Table 1: Physicochemical Properties of 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Property Value Source
2-methyl-1,4-

IUPAC Name ] . [1]
diazabicyclo[2.2.2]octane

CAS Number 1193-66-4 [5]

Molecular Formula C7H1aN2 [61[7]

Molecular Weight 126.20 g/mol [6]

Appearance Colorless or Yellowish liquid [3]

~8.8 (Estimated, similar to

Ka of Conjugate Acid 8
p jug DABCO) [8]
SMILES CC1CN2CCN1CC2 [61[7]
QXKMWFFBWDHDCB-
InChl Key [1]

UHFFFAOYSA-N

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and quality control of 2-Methyl-1,4-
diazabicyclo[2.2.2]octane. While detailed spectral data for this specific derivative is not
always published, its expected profile can be reliably predicted based on its structure and data
from related compounds.[9][10]

e IH NMR: The proton NMR spectrum is expected to show a complex set of multiplets for the
methylene protons on the bicyclic cage due to their diastereotopic nature. A distinct doublet
or multiplet corresponding to the methyl group would be observed in the aliphatic region. The
methine proton at the C-2 position would also appear as a multiplet.
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e 13C NMR: The carbon spectrum will display distinct signals for each of the non-equivalent
carbon atoms. The methyl carbon will appear at high field, while the carbons of the bicyclic
system will resonate in the typical range for aliphatic amines.

o Mass Spectrometry: Electron Impact (El) mass spectrometry would show a prominent
molecular ion (M*) peak at m/z 126. The fragmentation pattern would likely involve the loss
of the methyl group and subsequent ring fragmentation characteristic of the DABCO core.
Predicted adducts include [M+H]* at m/z 127.12 and [M+Na]* at m/z 149.10.[7]

« Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching
vibrations in the 2850-3000 cm~1 region and C-N stretching vibrations around 1000-1200
cm~1, The absence of N-H stretches confirms its tertiary amine nature.

Synthesis of 2-Methyl-1,4-diazabicyclo[2.2.2]octane

The synthesis of DABCO and its derivatives typically involves the cyclization of piperazine or its
derivatives over a catalyst at elevated temperatures.[11] While specific industrial preparations
of the 2-methyl derivative are proprietary, a plausible laboratory-scale synthesis can be
conceptualized based on established methodologies for related structures. A common
approach involves the catalytic cyclization of a substituted piperazine precursor.
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Caption: Conceptual gas-phase synthesis of 2-Methyl-DABCO.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/102575
https://www.benchchem.com/product/b072572?utm_src=pdf-body
https://patents.google.com/patent/DE3867417D1/en
https://www.benchchem.com/product/b072572?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protocol: Zeolite-Catalyzed Gas-Phase Cyclization

This protocol is a generalized representation based on methods for synthesizing the parent
DABCO compound.[11] The choice of a zeolite catalyst is critical as its shape-selective pores
can favor the formation of the desired bicyclic structure while minimizing side reactions.

o Catalyst Preparation: Pack a fixed-bed reactor with a pentasil-type zeolite catalyst. Activate
the catalyst by heating under a flow of inert gas (e.g., nitrogen) at 400-500 °C for 2-4 hours
to remove adsorbed water.

o Reaction Setup: Reduce the reactor temperature to the target range of 300-400 °C.

e Reactant Feed: Vaporize a solution of a suitable precursor, such as N-(2-
hydroxypropyl)piperazine, and feed it into the reactor using an inert carrier gas. The
precursor choice is crucial as it contains the necessary carbon and nitrogen framework.

e Cyclization: The vaporized precursor passes over the hot zeolite catalyst bed. The acidic
sites and confined space within the zeolite pores facilitate an intramolecular cyclization and
dehydration reaction to form the bicyclic product.

e Product Collection: The gaseous effluent from the reactor is cooled in a series of condensers
to liquefy the product and any unreacted starting material.

 Purification: The collected crude product is purified by fractional distillation under reduced
pressure to yield high-purity 2-Methyl-1,4-diazabicyclo[2.2.2]octane.

Chemical Reactivity and Core Applications

The versatility of 2-Methyl-DABCO stems from its dual functionality as a strong, sterically
hindered base and a bidentate ligand.

As a Non-Nucleophilic Base and Catalyst

The primary application of this compound is as a catalyst and non-nucleophilic base in organic
synthesis.[1][2] Its high basicity allows for efficient deprotonation, while its bulky structure
prevents unwanted nucleophilic attacks on electrophilic centers, thereby enhancing reaction
selectivity.[1][2] It is particularly effective in promoting reactions involving carbonyl compounds.

[2]
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Knoevenagel Condensation & Michael Addition: It efficiently catalyzes the condensation of
active methylene compounds with aldehydes and ketones, as well as subsequent Michael
additions.[2][12]

Polymer Synthesis: It serves as a key catalyst in the formation of polyurethanes from
isocyanates and polyols.[3]

Acylation and Esterification: It promotes the acylation of alcohols and amines.[2]

Heterocycle Synthesis: Like its parent compound, it is an effective catalyst for multi-
component reactions to build complex heterocyclic frameworks such as xanthenes and
pyranoquinolines.[12][13][14]
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Catalytic Role in Knoevenagel Condensation
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Caption: Catalytic cycle of a 2-Me-DABCO-promoted condensation.

Reactivity of Quaternized Salts: Ring-Opening Reactions

Alkylation of one of the nitrogen atoms in the DABCO framework leads to the formation of
guaternary ammonium salts. These salts are valuable synthetic intermediates that can undergo
nucleophilic ring-opening reactions to yield functionalized piperazine derivatives.[15][16] This
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transformation is a powerful strategy for synthesizing drug-like molecules and other complex
piperazines.[17]

e Quaternization: 2-Methyl-DABCO reacts with alkyl halides (e.g., benzyl bromide) to form a
mono-quaternary ammonium salt.

» Nucleophilic Attack: In the presence of a nucleophile (e.g., a phenoxide), the quaternary salt
undergoes a ring-opening reaction. The nucleophile attacks one of the methylene carbons
adjacent to the positively charged nitrogen, leading to the cleavage of a C-N bond.[15]

e Product Formation: The reaction yields a 1,4-disubstituted piperazine derivative, a scaffold
prevalent in many pharmaceuticals.

Ring-Opening of Quaternized 2-Me-DABCO
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Caption: Synthetic utility via quaternization and ring-opening.

Advanced Applications in Materials and Medicinal
Chemistry
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The rigid and functionalizable DABCO scaffold is finding increasing use in advanced
applications:

» Antimicrobial Agents: Long-chain alkylated quaternary DABCO salts have been shown to
self-assemble into micelles and exhibit significant antimicrobial and antifungal activity.[18][19]

e Drug Delivery: These self-assembling systems can also act as carriers for hydrophobic
drugs, enhancing their solubility and bioavailability.[19]

o Ferroelectric Materials: The incorporation of chiral DABCO derivatives, such as the
protonated form of 2-Methyl-DABCO, into crystal lattices has led to the development of high-
temperature enantiomeric molecular ferroelectrics.[4]

o Coordination Chemistry: As a bidentate ligand, DABCO and its derivatives can coordinate to
metal centers to form metal-organic frameworks (MOFs) and discrete coordination
complexes with interesting optical and catalytic properties.[20][21]

Conclusion

2-Methyl-1,4-diazabicyclo[2.2.2]octane is a highly valuable and versatile reagent in chemical
science. The strategic placement of a methyl group on the rigid DABCO framework creates a
unique steric environment that enhances its utility as a non-nucleophilic base and selective
catalyst. Its applications are extensive, ranging from facilitating fundamental organic
transformations and polymerizations to its use in the synthesis of medicinally relevant
piperazine scaffolds. Furthermore, emerging research highlights its potential in the design of
advanced functional materials, including antimicrobials and molecular ferroelectrics. For the
modern researcher and drug development professional, a thorough understanding of the
properties of 2-Methyl-DABCO provides a powerful tool for achieving selectivity and efficiency
in complex chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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